N-MPPP Hydrochloride

Opioid Receptor Binding Affinity Selectivity

Researchers often face a lack of truly selective pharmacological tools for κ-opioid receptor (KOR) studies. N-MPPP Hydrochloride (CAS 207452-97-9) addresses this as a high-affinity KOR agonist (IC50 ≈ 1.4-1.8 nM) with no measurable binding at μ or δ sites. Key benefits: - Unambiguous KOR-specific pharmacology in binding and functional assays. - Defined (1S) stereochemistry ensures consistent batch-to-batch activity. - Sourced for immediate global shipping to support preclinical pain, mood disorder, and addiction research.

Molecular Formula C21H27ClN2O
Molecular Weight 358.91
CAS No. 207452-97-9
Cat. No. B560210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-MPPP Hydrochloride
CAS207452-97-9
SynonymsN-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride
Molecular FormulaC21H27ClN2O
Molecular Weight358.91
Structural Identifiers
SMILESCN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.Cl
InChIInChI=1S/C21H26N2O.ClH/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19;/h2-7,10-13,20H,8-9,14-17H2,1H3;1H
InChIKeyBJJKMJWQLJIRGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-MPPP Hydrochloride: Selective KOR Agonist


N-MPPP Hydrochloride (CAS 207452-97-9) is a synthetic small molecule classified as an arylacetamide. Its primary pharmacological action is as a high-affinity and selective agonist for the κ-opioid receptor (KOR), with a defined stereochemistry at the (1S) position . This compound is utilized as a research tool to probe KOR signaling pathways, and it has been identified as a key scaffold in studies investigating functionally selective, or 'biased', KOR ligands [1].

Target Engagement
KOR-selective agonist probe
Signaling Context
Biased signaling pathway studies
Chemical Control
Defined (1S) stereochemistry

Why Substitution Fails for N-MPPP Hydrochloride


Simple substitution of N-MPPP Hydrochloride with another κ-opioid receptor (KOR) agonist is not scientifically justified due to significant differences in binding affinity, functional selectivity, and chemical stability. A study on KOR affinity labels, which included N-MPPP, showed that the parent compound (8) and its analog ICI-199,441 (2) have comparable high affinity (IC50s ~1.4-1.8 nM), yet other structurally similar derivatives in the same series were significantly less potent and exhibited different selectivity profiles [1]. Furthermore, the arylacetamide class, which includes N-MPPP, is known to encompass both G protein-biased and β-arrestin-biased ligands, meaning even close analogs can produce vastly different downstream signaling and in vivo outcomes [2]. Therefore, the specific combination of binding kinetics and signaling bias inherent to N-MPPP is not interchangeable with other 'kappa agonists' without rigorous validation.

!
Signaling bias may shift. Arylacetamide analogs can be G protein-biased or β-arrestin-biased; downstream outcomes may not transfer without validation.
!
Selectivity profile may differ. Structural analogs may retain μ or δ affinity; KOR-exclusive binding cannot be assumed across the class.
!
Stereochemistry impacts affinity. Racemic or alternative enantiomers may exhibit significantly reduced KOR binding; (1S) configuration is critical.

N-MPPP Hydrochloride Differentiation Evidence


Binding Affinity and Selectivity vs. ICI-199,441

N-MPPP (compound 8) exhibits high affinity for the κ-opioid receptor (KOR) in guinea pig brain membranes, comparable to the potent reference agonist ICI-199,441 (compound 2). Its selectivity for KOR is demonstrated by the absence of measurable binding at μ or δ opioid receptor sites, a key differentiating factor from less selective agonists [1].

KOR Affinity vs. ICI-199,441
Head-to-head
IC50 ≈ 1.4–1.8 nM; No measurable μ/δ binding
Supports KOR-exclusive signaling interpretation.
Guinea pig brain membrane assay.
Opioid Receptor Binding Affinity Selectivity

Functional Selectivity of Arylacetamide KOR Agonists

N-MPPP's arylacetamide scaffold is a key platform for investigating biased KOR signaling. Unlike balanced agonists like U-69593, which activate both G protein and β-arrestin pathways, N-MPPP and its derivatives are known to exhibit a range of signaling bias, enabling the selective activation of either G protein-mediated analgesia or the attenuation of β-arrestin-mediated side effects like dysphoria [1].

Functional Selectivity
Class-level
Scaffold produces G protein- and β-arrestin-biased ligands
Enables biased signaling pathway investigation.
Bias factor for N-MPPP not individually reported; class context.
Biased Agonism G Protein β-Arrestin

Stereochemical Impact on KOR Binding & Selectivity

The (1S)-stereochemistry of N-MPPP is a critical determinant of its high affinity and selectivity for the κ-opioid receptor. The synthesis of this specific enantiomer allows for rigorous structure-activity relationship (SAR) studies, as stereochemical variations in the arylacetamide series are known to profoundly impact receptor binding and functional activity [1].

Stereochemical Impact
Class-level
(1S) configuration essential for high-affinity KOR binding
Supports stereochemical-control study fit.
Racemic or alternative isomers show reduced affinity.
Stereochemistry SAR Chiral Separation

Solubility & Formulation Profile

N-MPPP Hydrochloride demonstrates a defined solubility profile, dissolving in DMSO up to a concentration of 8.97 mg/mL . This information, while common for small molecules, is critical for experimental planning, especially when preparing stock solutions for in vivo studies or cell-based assays where DMSO concentration must be carefully controlled.

Solubility Profile
Data to verify
DMSO solubility up to 8.97 mg/mL
Supports stock solution preparation planning.
Vendor-reported data; verify under experimental conditions.
Solubility Formulation DMSO

N-MPPP Hydrochloride Research Applications


G Protein vs. β-Arrestin KOR Signaling

N-MPPP is a prime candidate for studies seeking to deconvolute the distinct physiological roles of G protein and β-arrestin signaling pathways downstream of the κ-opioid receptor. Its classification within the arylacetamide scaffold, a group known to produce functionally selective ligands, makes it an ideal reference compound for developing and validating assays that measure signaling bias [1].

SAR Studies for KOR Analgesics

Due to its well-defined stereochemistry (1S) and high affinity for KOR (IC50 ≈ 1.4–1.8 nM), N-MPPP serves as an essential benchmark in SAR programs aimed at designing new KOR agonists with improved therapeutic windows [2]. It is used as a comparator to evaluate how structural modifications to the arylacetamide core impact binding affinity and functional selectivity.

In Vitro Pharmacology & Selectivity Screening

For researchers conducting radioligand binding or functional assays on opioid receptor panels, N-MPPP is a reliable, high-affinity tool for defining KOR-specific pharmacology. Its reported lack of measurable binding at μ and δ sites ensures that any observed effects can be confidently attributed to KOR activation, a critical control in complex biological systems .

Preclinical KOR Behavioral Studies

N-MPPP is referenced as a tool compound in reviews of KOR biology for its role in preclinical studies of pain, mood disorders, and addiction [3]. Its established CNS activity makes it suitable for in vivo studies in rodent models, where researchers can use it to probe the behavioral consequences of KOR activation and to compare the effects of biased versus balanced agonists [1].

Application
Selection Property
Validation Focus
G Protein vs. β-Arrestin KOR signaling studies
Biased signaling pathway context
Pathway-response interpretation
SAR studies for KOR analgesics
Stereochemical-control context
Enantiomer-attribution review
In vitro pharmacology and selectivity screening
KOR-exclusive binding profile
μ/δ receptor cross-reactivity review
Preclinical KOR behavioral studies
CNS-active tool compound context
Model-response endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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